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Compound of Interest

Compound Name: Tritc, mritc

Cat. No.: B15396448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetramethylrhodamine

Isothiocyanate (TRITC), a widely used fluorophore in fluorescence microscopy. We will delve

into its spectral properties, provide detailed experimental protocols for its use, and illustrate its

application in studying cellular signaling pathways.

Core Spectral and Photophysical Properties of
TRITC
TRITC is a derivative of rhodamine, known for its bright orange-red fluorescence. Its

isothiocyanate group allows for covalent conjugation to primary amines on proteins, most

notably antibodies, making it a valuable tool for immunofluorescence.[1] While still widely used,

it is worth noting that more photostable and brighter alternatives are now available.[2]

Below is a summary of the key quantitative data for TRITC, essential for designing and

optimizing microscopy experiments.
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Property Value Notes

Excitation Maximum (λex) 544 - 557 nm

The optimal wavelength for

exciting the fluorophore. A 532

nm laser line is commonly

used.[2]

Emission Maximum (λem) 570 - 576 nm
The peak wavelength of the

emitted fluorescent light.

Extinction Coefficient ~85,000 cm⁻¹M⁻¹

A measure of how strongly the

molecule absorbs light at its

excitation maximum.

Quantum Yield (Φ) ~0.2-0.4

The efficiency of converting

absorbed photons into emitted

photons. This can be lower

than other common

fluorophores like FITC.[1]

Recommended Filter Set Green Excitation

A standard green excitation

filter set is typically used for

TRITC imaging.

Experimental Protocols
Detailed and optimized protocols are critical for successful and reproducible results. The

following sections provide in-depth methodologies for antibody conjugation and

immunofluorescence staining using TRITC.

TRITC-Antibody Conjugation
This protocol outlines the steps for covalently labeling an antibody with TRITC. The

isothiocyanate group of TRITC reacts with primary amine groups on the antibody, primarily on

lysine residues, to form a stable thiourea bond.

Materials:

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
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TRITC (Tetramethylrhodamine Isothiocyanate)

Anhydrous Dimethyl sulfoxide (DMSO)

Conjugation Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

Purification column (e.g., Sephadex G-25) or dialysis equipment

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation: Dialyze the purified antibody against the conjugation buffer overnight

at 4°C to remove any amine-containing substances and to adjust the pH. After dialysis,

determine the antibody concentration.

TRITC Solution Preparation: Immediately before use, dissolve TRITC in DMSO to a

concentration of 1 mg/mL.

Conjugation Reaction:

Slowly add the TRITC solution to the antibody solution while gently stirring. A common

starting point is a 10:1 to 20:1 molar excess of TRITC to antibody.[3] The optimal ratio may

need to be determined empirically for each antibody.

Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous

gentle mixing.

Purification:

Remove unconjugated TRITC using a gel filtration column (e.g., Sephadex G-25)

equilibrated with PBS.

Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes until

no free dye is observed in the dialysate.

Determination of Degree of Labeling (Optional but Recommended):
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Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm

(for TRITC).

Calculate the protein concentration and the concentration of conjugated TRITC to

determine the molar ratio of dye to antibody.

Storage: Store the TRITC-conjugated antibody at 4°C, protected from light. For long-term

storage, consider adding a stabilizing protein like BSA and storing at -20°C in small aliquots.

Preparation

Conjugation Purification & Storage

Antibody Dialysis
(Amine-free buffer, pH 9.0)

Mix Antibody and TRITC
(10-20:1 molar excess)

Prepare TRITC
(1 mg/mL in DMSO)

Incubate
(2h, RT, dark)

Purify Conjugate
(Gel filtration or Dialysis)

Store Conjugate
(4°C, protected from light)

Click to download full resolution via product page

TRITC Antibody Conjugation Workflow

Immunofluorescence Staining of Adherent Cells
This protocol provides a detailed workflow for staining adherent cells using a TRITC-conjugated

secondary antibody.

Materials:

Cells grown on sterile glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host

species in PBS)[4]

Primary Antibody (specific to the target antigen)

TRITC-conjugated Secondary Antibody (reactive against the primary antibody host species)

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Preparation:

Wash the cells grown on coverslips twice with PBS.

Fixation:

Incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.
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Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the TRITC-conjugated secondary antibody in Blocking Buffer.

Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature

in the dark.

Wash the cells three times with PBS for 5 minutes each in the dark.

Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI for 1-5 minutes.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto glass slides using an antifade mounting medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Imaging:

Visualize the fluorescence using a microscope equipped with a suitable filter set for

TRITC. Store the slides at 4°C in the dark.
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Cells on Coverslips

Fixation
(4% PFA, 15 min)

Wash
(3x PBS)

Permeabilization
(0.1% Triton X-100, 10 min)

Wash
(3x PBS)

Blocking
(1% BSA, 30-60 min)

Primary Antibody Incubation
(1h RT or O/N 4°C)

Wash
(3x PBS)

TRITC-Secondary Antibody
(1h RT, dark)

Wash
(3x PBS, dark)

Counterstain (e.g., DAPI)

Mount Coverslip
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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